Dihedral Angle Between Benzene Rings: Para-Ethoxy (52.04°) vs. Para-Methyl Analog (49.40°)
The target compound exhibits a dihedral angle of 52.04 (5)° between the two benzene rings, as determined by single-crystal X-ray diffraction at 120 K [1]. This is 2.64° larger than the 49.40 (5)° measured for the para-methyl analog 4-[(E)-(4-methylphenyl)iminomethyl]phenol (CAS 3230-51-1) under comparable crystallographic conditions (orthorhombic system, Z = 8) at 296 K [2]. The 5.3% increase in dihedral angle for the ethoxy derivative reflects the greater steric demand of the –OCH₂CH₃ group versus –CH₃, and the ethoxy group itself is nearly coplanar with its parent ring (dihedral angle 3.51 (12)°), indicating effective conjugation of the oxygen lone pair with the aromatic π-system [1].
| Evidence Dimension | Dihedral angle between benzene rings (solid-state conformation) |
|---|---|
| Target Compound Data | 52.04 (5)° (T = 120 K, orthorhombic, Z = 8) |
| Comparator Or Baseline | Para-methyl analog (CAS 3230-51-1): 49.40 (5)° (T = 296 K, orthorhombic, Z = 8) |
| Quantified Difference | Δ = +2.64° (+5.3% relative to para-methyl analog) |
| Conditions | Single-crystal X-ray diffraction; both compounds in orthorhombic system with Z = 8; target measured at 120 K (Cu Kα), comparator at 296 K (Mo Kα) |
Why This Matters
A larger dihedral angle alters π-conjugation efficiency across the azomethine bridge, which directly affects electronic transition energies, NLO response, and molecular recognition geometry—parameters critical for applications in optoelectronics and ligand design.
- [1] Khalaji, A.D.; Fejfarová, K.; Dušek, M. 4-[(E)-(4-Ethoxyphenyl)iminomethyl]phenol. Acta Crystallographica Section E 2012, 68 (Pt 9), o2646. DOI: 10.1107/S1600536812034253. View Source
- [2] Jothi, L.; Vasuki, G.; Ramesh Babu, R.; Ramamurthi, K. 4-[(E)-(4-Methylphenyl)iminomethyl]phenol. Acta Crystallographica Section E 2012, 68 (Pt 3), o897. DOI: 10.1107/S1600536812007635. View Source
